Cas no 1036629-63-6 (4-4-(Trifluoromethoxy)phenylmethoxybenzonitrile)

4-4-(Trifluoromethoxy)phenylmethoxybenzonitrile structure
1036629-63-6 structure
Product name:4-4-(Trifluoromethoxy)phenylmethoxybenzonitrile
CAS No:1036629-63-6
MF:C15H10F3NO2
MW:293.240614414215
MDL:MFCD13361343
CID:4559584
PubChem ID:28527358

4-4-(Trifluoromethoxy)phenylmethoxybenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-((4-(Trifluoromethoxy)Benzyl)Oxy)Benzonitrile
    • 4-((4-(Trifluoromethoxy)Benzyl)Oxy)Benzonitrile(WXC01718)
    • Benzonitrile, 4-[[4-(trifluoromethoxy)phenyl]methoxy]-
    • AS-67465
    • W11308
    • AKOS009154100
    • 4-[[4-(trifluoromethoxy)phenyl]methoxy]benzonitrile
    • MFCD13361343
    • 1036629-63-6
    • CHEMBL3581772
    • 4-{[4-(TRIFLUOROMETHOXY)PHENYL]METHOXY}BENZONITRILE
    • 4-4-(Trifluoromethoxy)phenylmethoxybenzonitrile
    • MDL: MFCD13361343
    • Inchi: 1S/C15H10F3NO2/c16-15(17,18)21-14-7-3-12(4-8-14)10-20-13-5-1-11(9-19)2-6-13/h1-8H,10H2
    • InChI Key: OVZYKXBIIGLLCH-UHFFFAOYSA-N
    • SMILES: C(#N)C1=CC=C(OCC2=CC=C(OC(F)(F)F)C=C2)C=C1

Computed Properties

  • Exact Mass: 293.06636305g/mol
  • Monoisotopic Mass: 293.06636305g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 42.2Ų

4-4-(Trifluoromethoxy)phenylmethoxybenzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D771722-250mg
4-((4-(Trifluoromethoxy)Benzyl)Oxy)Benzonitrile
1036629-63-6 95%
250mg
$465 2024-06-06
Aaron
AR00HAUC-250mg
4-((4-(Trifluoromethoxy)Benzyl)Oxy)Benzonitrile
1036629-63-6 96%
250mg
$437.00 2023-12-16
1PlusChem
1P00HAM0-500mg
4-((4-(Trifluoromethoxy)Benzyl)Oxy)Benzonitrile
1036629-63-6 96%
500mg
$573.00 2023-12-26
1PlusChem
1P00HAM0-100mg
4-((4-(Trifluoromethoxy)Benzyl)Oxy)Benzonitrile
1036629-63-6 96%
100mg
$225.00 2023-12-26
1PlusChem
1P00HAM0-2g
4-((4-(Trifluoromethoxy)Benzyl)Oxy)Benzonitrile
1036629-63-6 96%
2g
$1469.00 2023-12-26
1PlusChem
1P00HAM0-250mg
4-((4-(Trifluoromethoxy)Benzyl)Oxy)Benzonitrile
1036629-63-6 96%
250mg
$396.00 2023-12-26
abcr
AB462341-1g
4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile; .
1036629-63-6
1g
€1425.70 2025-02-15
eNovation Chemicals LLC
D771722-2g
4-((4-(Trifluoromethoxy)Benzyl)Oxy)Benzonitrile
1036629-63-6 95%
2g
$1695 2024-06-06
abcr
AB462341-250mg
4-((4-(Trifluoromethoxy)benzyl)oxy)benzonitrile; .
1036629-63-6
250mg
€737.90 2025-02-15
eNovation Chemicals LLC
D771722-100mg
4-((4-(Trifluoromethoxy)Benzyl)Oxy)Benzonitrile
1036629-63-6 95%
100mg
$265 2024-06-06

Additional information on 4-4-(Trifluoromethoxy)phenylmethoxybenzonitrile

Introduction to 4-4-(Trifluoromethoxy)phenylmethoxybenzonitrile (CAS No: 1036629-63-6)

4-4-(Trifluoromethoxy)phenylmethoxybenzonitrile, identified by the CAS number 1036629-63-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of a benzonitrile moiety, which is a well-known pharmacophore in drug design. The structural features of this molecule, particularly the incorporation of a trifluoromethoxy group and a methoxybenzyl moiety, contribute to its unique chemical properties and potential biological activities.

The trifluoromethoxy group is a key structural element that imparts electron-withdrawing properties to the molecule, enhancing its interactions with biological targets. This group is frequently employed in medicinal chemistry due to its ability to modulate the electronic distribution of the molecule, thereby influencing its binding affinity and selectivity. In contrast, the methoxybenzyl moiety introduces additional hydrophobicity and steric bulk, which can further refine the pharmacokinetic profile of the compound.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. The benzonitrile scaffold is particularly noteworthy in this context, as it has been successfully utilized in the development of various drugs targeting diverse disease pathways. For instance, benzonitrile derivatives have shown promise in the treatment of neurological disorders, cancer, and inflammatory conditions. The specific arrangement of functional groups in 4-4-(Trifluoromethoxy)phenylmethoxybenzonitrile makes it a compelling candidate for further investigation in these areas.

The synthesis of 4-4-(Trifluoromethoxy)phenylmethoxybenzonitrile involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the trifluoromethoxy group typically involves fluorination reactions, which can be challenging due to the sensitivity of fluorine-containing compounds. However, advances in synthetic methodologies have made it possible to achieve high yields and purity levels for such derivatives. Similarly, the attachment of the methoxybenzyl moiety requires careful consideration to ensure optimal regioselectivity and minimize unwanted side reactions.

The biological activity of 4-4-(Trifluoromethoxy)phenylmethoxybenzonitrile has been explored in several preclinical studies. These investigations have revealed potential therapeutic effects across multiple disease models. For example, studies suggest that this compound may exhibit anti-inflammatory properties by modulating key signaling pathways involved in immune responses. Additionally, its structural features hint at possible applications in neuroprotection, where it could interact with neurotransmitter receptors or enzyme systems implicated in neurodegenerative diseases.

The pharmacokinetic profile of 4-4-(Trifluoromethoxy)phenylmethoxybenzonitrile is another critical aspect that has been examined. Preliminary data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, suggesting its potential for clinical translation. The presence of both lipophilic and hydrophilic moieties enhances its solubility and bioavailability, making it a promising candidate for oral administration. Furthermore, its metabolic stability suggests that it may have a prolonged half-life, allowing for less frequent dosing.

In conclusion, 4-4-(Trifluoromethoxy)phenylmethoxybenzonitrile (CAS No: 1036629-63-6) represents an intriguing molecule with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1036629-63-6)4-4-(Trifluoromethoxy)phenylmethoxybenzonitrile
A1231956
Purity:99%/99%/99%/99%/99%
Quantity:100mg/250mg/1g/5g/25g
Price ($):154/1023/2554/1540/4107